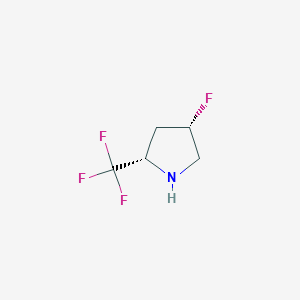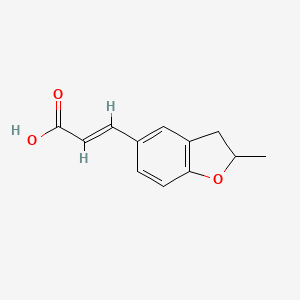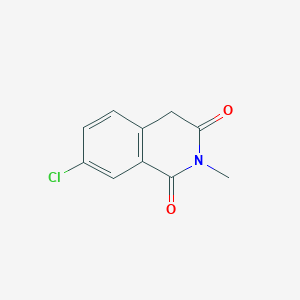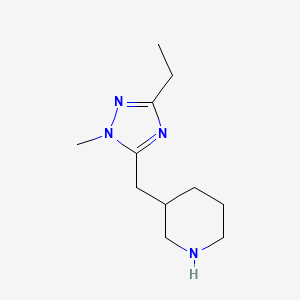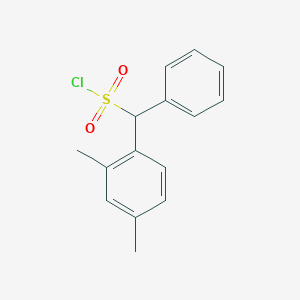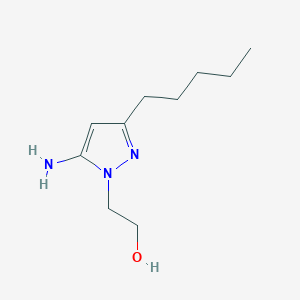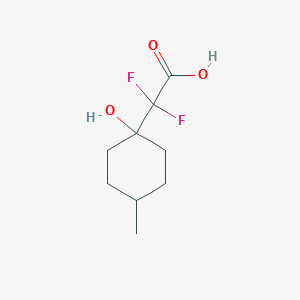![molecular formula C12H20N2O5 B13637003 2-{4-[(Tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}aceticacid](/img/structure/B13637003.png)
2-{4-[(Tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(Tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group, which means it can be removed under acidic conditions. This compound is significant in various fields, including chemistry, biology, and medicine, due to its versatile applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}acetic acid typically involves the protection of an amine group with the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Other methods include using acetonitrile solution with 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods
In industrial settings, the protection of amines with the Boc group can be achieved through various methods, including:
- Heating a mixture of the amine and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40°C .
- Adding the amine to sodium hydroxide and di-tert-butyl dicarbonate in water and THF at 0°C, then warming to ambient temperature .
- Heating a mixture of the amine and di-tert-butyl dicarbonate in a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(Tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}acetic acid undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to remove the Boc group and obtain the free amine.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group results in the formation of the free amine .
Scientific Research Applications
2-{4-[(Tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}acetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{4-[(Tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}acetic acid involves the protection of amine groups through the formation of a carbamate linkage. The Boc group is introduced to the amine under basic conditions, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{4-[(Tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}acetic acid include:
N-tert-Butoxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.
N-tert-Butoxycarbonyl-protected amines: Similar to the target compound, these amines are protected with the Boc group for use in various organic synthesis applications.
Uniqueness
The uniqueness of 2-{4-[(Tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}acetic acid lies in its specific structure, which includes a diazepane ring and an acetic acid moiety. This structure provides unique reactivity and stability, making it suitable for specific synthetic applications that require selective protection and deprotection of amine groups .
Properties
Molecular Formula |
C12H20N2O5 |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxo-1,4-diazepan-1-yl]acetic acid |
InChI |
InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)13-5-4-9(15)14(7-6-13)8-10(16)17/h4-8H2,1-3H3,(H,16,17) |
InChI Key |
RWJMIOBUZWMQBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)N(CC1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


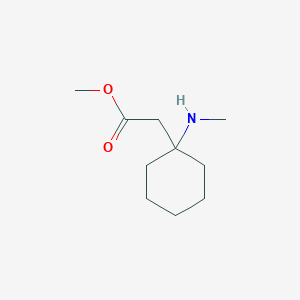
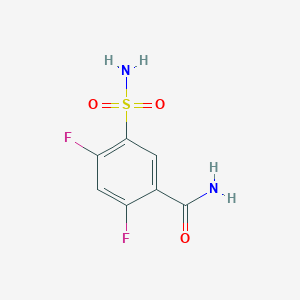
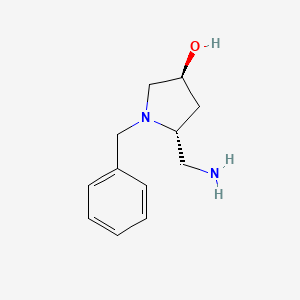
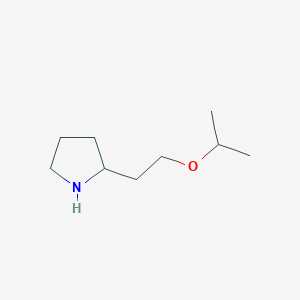
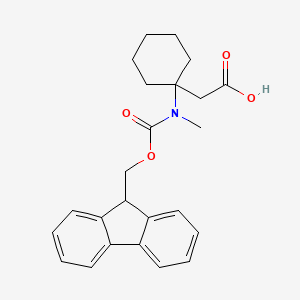
![7-chloro-4-hydroxy-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one](/img/structure/B13636971.png)

